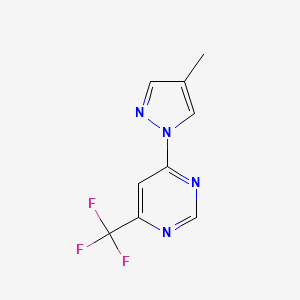

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

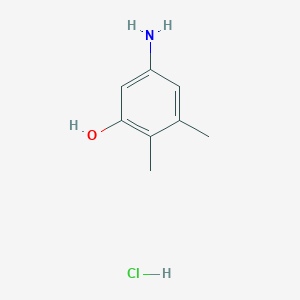

The compound “4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted at the 4 and 6 positions by a 4-methyl-1H-pyrazol-1-yl group and a trifluoromethyl group, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .Scientific Research Applications

Supramolecular Synthesis and Hydrogen Bonding

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine plays a role in the formation of supramolecular structures through hydrogen bonding. In the study by Wang et al., novel crystals were formed with a series of N-containing heterocycles, emphasizing the significant role of hydrogen bonds in assembling molecules into larger architectures. The research highlights the crucial role of C–H⋯F interactions in the formation of higher-order supramolecular structures, demonstrating the compound's potential in designing complex molecular assemblies (Wang et al., 2014).

Synthesis of Pyrazole- and Pyrimidine-based Derivatives

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine serves as a precursor in synthesizing a variety of pyrazole- and pyrimidine-based derivatives with potential pharmacological applications. Ajani et al. detailed the synthesis of pyrazole-based pyrimidine scaffolds, showcasing the compound's versatility in drug design due to its pharmacological therapeutic potentials (Ajani et al., 2019).

Sonochemical Synthesis

The compound is utilized in sonochemical synthesis methods to create pyrazolo[1,5-a]pyrimidines, highlighting a simple, mild, and efficient synthesis approach. Buriol et al. demonstrated the advantages of this methodology, including short reaction times and satisfactory yields, indicating the compound's contribution to improving synthetic efficiency in chemical research (Buriol et al., 2013).

Anticancer and Anti-inflammatory Agents

The compound is foundational in synthesizing novel derivatives with anticancer and anti-inflammatory properties. Rahmouni et al. synthesized a series of pyrazolopyrimidine derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents, which further indicates the compound's significant role in developing new therapeutic agents (Rahmouni et al., 2016).

Metallic Grid Assembly

In the field of coordination chemistry, 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine contributes to the assembly of metallic grids. Manzano et al. used related ligands for building [2 x 2] metallic grids, encapsulating anions, and exploring cation-anion interactions in solution, showcasing the compound's potential in creating intricate molecular structures with specific functional properties (Manzano et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c1-6-3-15-16(4-6)8-2-7(9(10,11)12)13-5-14-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBUFMIMJWGYFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2370158.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)

![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)

![N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide](/img/structure/B2370174.png)

![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2370175.png)

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)